9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with fluorinated phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reducing agents can be used to modify the triazole ring, potentially leading to the formation of dihydro derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The unique electronic properties of the fluorinated triazoloquinazoline structure make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in fluorescence studies due to its ability to selectively bind to certain metal ions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole ring structure but differ in the fused ring system.
1,2,4-triazolo[1,5-a]pyridines: These compounds have a pyridine ring fused with the triazole ring and are known for their applications in drug design.
The uniqueness of 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and the presence of fluorinated phenyl groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C23H20F2N4O |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H20F2N4O/c1-12-3-5-14(6-4-12)15-9-19-21(20(30)10-15)22(16-7-17(24)11-18(25)8-16)29-23(27-19)26-13(2)28-29/h3-8,11,15,22H,9-10H2,1-2H3,(H,26,27,28) |
InChI Key |
HRUNBBBVXULVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=CC(=C5)F)F)C(=O)C2 |
Origin of Product |
United States |
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